molecular formula C16H12BrNO2S B2397071 4-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide CAS No. 2034297-74-8

4-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide

Cat. No.: B2397071
CAS No.: 2034297-74-8
M. Wt: 362.24
InChI Key: AATYKMIJQZSRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a bromo substituent at the 4-position of the thiophene ring and an N-(4-(furan-3-yl)benzyl) group. This compound belongs to a class of bioactive molecules where the thiophene core is frequently functionalized to modulate electronic, steric, and pharmacokinetic properties. Safety protocols for handling this compound emphasize avoiding heat, ignition sources, and exposure to children, as outlined in its material safety data sheet .

Properties

IUPAC Name

4-bromo-N-[[4-(furan-3-yl)phenyl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c17-14-7-15(21-10-14)16(19)18-8-11-1-3-12(4-2-11)13-5-6-20-9-13/h1-7,9-10H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATYKMIJQZSRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=CS2)Br)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalizationThe benzylation of the furan ring is another crucial step, which can be achieved using benzyl halides under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues of Thiophene-2-Carboxamides

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Compound Name Core Structure Substituents Biological Activity Reference
4-Bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide Thiophene-2-carboxamide 4-Bromo, N-(4-(furan-3-yl)benzyl) Safety data available
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide 5-Bromo, N-(4-methylpyridin-2-yl) Antibacterial (moderate activity)
4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide Thiophene-2-carboxamide 4-Bromo, N-(thiazol-2-yl with dichlorobenzyl) Anticancer (cytotoxic/cytostatic)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene acetamide N-(4-bromophenyl), 2-(2-thienyl)acetyl group Antimycobacterial activity
3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide Benzo[b]thiophene-2-carboxamide 3-Bromo, N-(4-fluorobenzyl) Structural analog (no activity specified)

Key Observations:

  • For instance, 5-bromo derivatives (e.g., ) exhibit antibacterial activity, while 4-bromo analogs (e.g., ) show anticancer effects.
  • Aromatic Moieties: The N-(4-(furan-3-yl)benzyl) group in the target compound introduces a heteroaromatic system (furan), which may influence solubility and π-π stacking interactions compared to pyridinyl () or thiazolyl () substituents.
  • Core Modifications: Replacing thiophene with benzo[b]thiophene (e.g., ) increases planarity and lipophilicity, which could enhance membrane permeability but reduce solubility.

Physicochemical Properties

  • Synthetic Accessibility: Suzuki-Miyaura cross-coupling () and carboxamide coupling () are widely used for such compounds, though yields vary based on boronic acid reactivity and catalyst systems (e.g., Pd(PPh₃)₄ in ).

Biological Activity

4-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide is a synthetic compound with a unique structure that combines a thiophene ring, a furan moiety, and a carboxamide group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure

The chemical formula for 4-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide is C16H12BrN2O2SC_{16}H_{12}BrN_{2}O_{2}S. The structural features include:

  • Bromine atom on the thiophene ring.
  • Furan ring attached to a benzyl group.
  • Carboxamide group , which is crucial for its biological activity.

The precise mechanism of action for 4-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. Research indicates that it may inhibit enzyme activity or modulate receptor signaling pathways, making it a candidate for further investigation in therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 4-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide against various drug-resistant bacteria. In vitro assays demonstrated significant activity against pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values revealed that this compound exhibited superior efficacy compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

PathogenMIC (µg/mL)Zone of Inhibition (mm)
Acinetobacter baumannii2518
Klebsiella pneumoniae3015
Staphylococcus aureus4012

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The compound's cytotoxic effects were attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

Case Studies

  • Antibacterial Activity : A study published in MDPI investigated the antibacterial activity of various derivatives of furan and thiophene compounds. Among these, 4-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide was found to be particularly effective against multi-drug resistant strains, outperforming traditional antibiotics like meropenem .
  • Anticancer Efficacy : Another research effort focused on the cytotoxic effects of this compound on NCI 60 cancer cell lines. Results indicated that at a concentration of 10 µM, the compound demonstrated significant growth inhibition across multiple cancer types, highlighting its potential as an anticancer therapeutic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.